molecular formula C17H19NO B11863886 1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 93406-29-2

1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Katalognummer: B11863886
CAS-Nummer: 93406-29-2
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: QNUBWJVIBCWFKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is a complex organic compound that features a tetrahydronaphthalene core with an ethyl group and a pyridin-3-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common method involves the alkylation of 2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalene with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the aromatic ring.

    Substitution: The ethyl group or the pyridin-3-yl substituent can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-one, while reduction could produce 1-ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalene.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Ethyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
  • 1-Ethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
  • 1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Uniqueness

1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridin-3-yl group and the presence of the ethyl group can affect the compound’s ability to interact with molecular targets, making it distinct from similar compounds with different substitution patterns.

Eigenschaften

CAS-Nummer

93406-29-2

Molekularformel

C17H19NO

Molekulargewicht

253.34 g/mol

IUPAC-Name

1-ethyl-2-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C17H19NO/c1-2-17(19)15-8-4-3-6-13(15)9-10-16(17)14-7-5-11-18-12-14/h3-8,11-12,16,19H,2,9-10H2,1H3

InChI-Schlüssel

QNUBWJVIBCWFKM-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C(CCC2=CC=CC=C21)C3=CN=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.